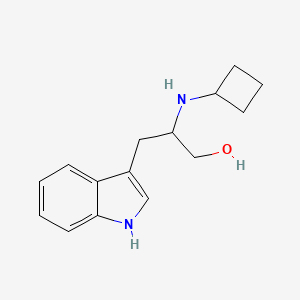
N-(3-hydroxypyridin-4-yl)-1-(2-methoxyethyl)cyclopentane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-hydroxypyridin-4-yl)-1-(2-methoxyethyl)cyclopentane-1-carboxamide, also known as NM-3, is a small molecule that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound has been shown to exhibit promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders.
Wirkmechanismus
The mechanism of action of N-(3-hydroxypyridin-4-yl)-1-(2-methoxyethyl)cyclopentane-1-carboxamide is not fully understood. However, studies have shown that this compound can modulate various signaling pathways involved in cell growth, survival, and apoptosis. It has been shown to activate the p53 pathway, which plays a crucial role in regulating cell cycle and apoptosis. Additionally, this compound has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and physiological effects:
This compound has been shown to exhibit various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce inflammation. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-hydroxypyridin-4-yl)-1-(2-methoxyethyl)cyclopentane-1-carboxamide is its potential therapeutic applications. It has been shown to exhibit promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders. Additionally, this compound is a small molecule that can easily penetrate the cell membrane, making it an attractive target for drug development. However, one of the limitations of this compound is its complex synthesis method, which requires expertise in organic chemistry.
Zukünftige Richtungen
There are several future directions for research on N-(3-hydroxypyridin-4-yl)-1-(2-methoxyethyl)cyclopentane-1-carboxamide. One of the main areas of research is the development of this compound as a potential therapeutic agent for cancer treatment. Additionally, research could focus on the use of this compound in the treatment of other diseases such as inflammation and neurological disorders. Future studies could also investigate the mechanism of action of this compound in more detail to better understand its therapeutic potential. Finally, research could focus on the development of more efficient and cost-effective synthesis methods for this compound.
Synthesemethoden
The synthesis of N-(3-hydroxypyridin-4-yl)-1-(2-methoxyethyl)cyclopentane-1-carboxamide involves the reaction of 3-hydroxypyridin-4-ylamine with 2-methoxyethylcyclopentanone in the presence of a catalyst. The resulting compound is then subjected to a series of purification steps to obtain the final product. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
N-(3-hydroxypyridin-4-yl)-1-(2-methoxyethyl)cyclopentane-1-carboxamide has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its use in cancer treatment. Studies have shown that this compound can induce apoptosis in cancer cells, leading to their death. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells. Other areas of research include the treatment of inflammation and neurological disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(3-hydroxypyridin-4-yl)-1-(2-methoxyethyl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-19-9-7-14(5-2-3-6-14)13(18)16-11-4-8-15-10-12(11)17/h4,8,10,17H,2-3,5-7,9H2,1H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCIQGIQEVKESKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1(CCCC1)C(=O)NC2=C(C=NC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 4-[(1-methylpyrazol-4-yl)methylamino]azepane-1-carboxylate](/img/structure/B7647603.png)
![N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)quinoline-5-carboxamide](/img/structure/B7647610.png)
![N-[1-(2,6-difluorophenyl)-2,2,2-trifluoroethyl]-3-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7647621.png)

![N-ethyl-1-[2-[(3-fluorophenyl)methyl]-1,3-thiazole-4-carbonyl]azetidine-3-carboxamide](/img/structure/B7647639.png)
![[3-(Benzylamino)piperidin-1-yl]-(2-ethyloxan-4-yl)methanone](/img/structure/B7647645.png)
![1-[Cyclopropyl-(4-fluorophenyl)methyl]-3-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]urea](/img/structure/B7647653.png)
![6-Methyl-2-[[methyl(1-pyridin-2-ylethyl)amino]methyl]pyridin-3-ol](/img/structure/B7647660.png)

![1-[(1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl]-3-[1-(3-fluoro-4-methylphenyl)ethyl]urea](/img/structure/B7647672.png)

![1-(2-Hydroxypropyl)-1-methyl-3-[1-[2-(trifluoromethyl)phenyl]propan-2-yl]urea](/img/structure/B7647692.png)

